Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate

Description

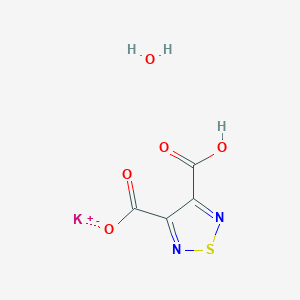

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate (CAS: 907607-07-2) is a heterocyclic organic compound featuring a 1,2,5-thiadiazole core substituted with two carboxylic acid groups at positions 3 and 2. The potassium salt form enhances its water solubility compared to the free acid, while the hydrate moiety (water of crystallization) stabilizes the crystalline structure . This compound is commercially available at 95% purity, suggesting its utility in research applications, such as coordination chemistry, metal-organic framework (MOF) synthesis, or as a ligand for catalytic systems .

Properties

IUPAC Name |

potassium;4-carboxy-1,2,5-thiadiazole-3-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S.K.H2O/c7-3(8)1-2(4(9)10)6-11-5-1;;/h(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIVBBVMSPGUDU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1C(=O)[O-])C(=O)O.O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462651-65-6 | |

| Record name | potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate typically involves the reaction of 4-carboxy-1,2,5-thiadiazole-3-carboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.

Reduction: It can be reduced to form thiadiazole derivatives with different functional groups.

Substitution: The carboxylate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various thiadiazole derivatives with different functional groups, which can be used in further chemical synthesis and research applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiadiazole derivatives, including potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting the growth of breast carcinoma (T47D) and colon carcinoma (HT-29) cells with IC50 values ranging from 1.16 μg/mL to 5.71 μM .

Mechanism of Action

The mechanism behind the anticancer effects is believed to involve the disruption of tubulin polymerization and interference with cellular signaling pathways. Studies suggest that these compounds can bind to the colchicine site of tubulin, thereby inhibiting its function and leading to cancer cell apoptosis .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Thiadiazole derivatives have been reported to possess antifungal and antibacterial properties. For example, certain derivatives have shown effectiveness against Leishmania species, with ED50 values as low as 0.04 μM .

Agricultural Applications

Pesticidal Activity

Research has indicated that thiadiazole compounds can act as effective pesticides due to their ability to inhibit specific enzymes in pests. This compound has been explored for its potential use in agricultural formulations aimed at controlling pest populations while minimizing environmental impact.

Material Science

Synthesis of Functional Materials

The compound is also utilized in the synthesis of novel materials with unique properties. For instance, it can serve as a precursor for creating hybrid materials that exhibit enhanced electrical conductivity or catalytic activity due to the incorporation of thiadiazole moieties into polymer matrices .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability across multiple lines, particularly in breast and colon cancer models.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited potent activity against Leishmania species. The study highlighted a structure-activity relationship that suggested modifications could enhance efficacy.

Data Tables

| Application Area | Activity | Tested Compounds | IC50/ED50 Values |

|---|---|---|---|

| Anticancer | Cytotoxic | Thiadiazole Derivatives | 1.16 μg/mL (T47D), 5.71 μM (HT-29) |

| Antimicrobial | Antileishmanial | Potassium Thiadiazole Derivatives | ED50: 0.04 μM (L. amazonensis) |

| Agricultural | Pesticidal | Thiadiazole Compounds | TBD |

| Material Science | Conductivity | Hybrid Materials | TBD |

Mechanism of Action

The mechanism of action of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on chemical principles and available

Table 1: Key Properties of Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate and Structural Analogs

Key Observations

Solubility : The potassium salt exhibits higher aqueous solubility compared to the free acid due to ionic dissociation. Sodium salts typically surpass potassium salts in solubility, but handling and hygroscopicity may differ .

Acidity: The dual carboxylic acid groups render the compound diprotic. The pKa values are influenced by the electron-withdrawing thiadiazole ring, with the second deprotonation (pKa2) occurring at a higher pH than mono-carboxylated analogs.

Thermal Stability : Hydrated forms often decompose at lower temperatures (~150°C) compared to anhydrous derivatives. The free acid’s higher decomposition temperature (>200°C) suggests stronger intermolecular interactions in the solid state.

Structural Analogs: 1,2,4-Thiadiazole Derivatives: These isomers (e.g., 3-carboxy-1,2,4-thiadiazole) show distinct electronic properties due to altered nitrogen-sulfur positioning, often leading to varied biological activity .

Notes on Methodology and Limitations

- Future studies should prioritize crystallographic analysis, solubility measurements, and comparative bioactivity assays to refine this preliminary assessment.

Biological Activity

Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is a potassium salt of a thiadiazole derivative, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C4H2N2O4S·K·H2O

- Molecular Weight : 194.27 g/mol

- Appearance : White crystalline solid

The compound's structure allows it to participate in various biochemical interactions, making it valuable in both synthetic and biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical metabolic pathways.

- Cellular Signaling : The compound can modulate signaling pathways, particularly those involving kinases such as Akt, which are crucial in cancer cell proliferation and survival .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance:

- In vitro Studies : this compound has demonstrated cytotoxic effects against several cancer cell lines including HT-29 (colon cancer) and A549 (lung cancer) cells. The IC50 values reported range from 10 to 30 μM depending on the specific derivative and cellular context .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

Studies have indicated that this compound can reduce inflammation markers in cellular models:

- Nitric Oxide Synthase Inhibition : It selectively inhibits inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses .

Research Findings and Case Studies

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodology : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation kinetics via LC-MS at intervals (0, 7, 14 days). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What controls are essential when testing this compound in polymer-based solar cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.